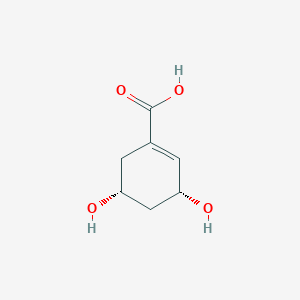
(3R,5R)-3,5-Dihydroxycyclohex-1-ene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,5R)-3,5-Dihydroxycyclohex-1-ene-1-carboxylic acid is an organic compound with a unique structure characterized by two hydroxyl groups and a carboxylic acid group attached to a cyclohexene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5R)-3,5-Dihydroxycyclohex-1-ene-1-carboxylic acid typically involves the use of cyclohexene as a starting material. One common method involves the dihydroxylation of cyclohexene using osmium tetroxide (OsO4) followed by oxidative cleavage with sodium periodate (NaIO4). The resulting diol is then subjected to further oxidation to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of greener reagents and catalysts is often explored to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
(3R,5R)-3,5-Dihydroxycyclohex-1-ene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert hydroxyl groups to halides.
Major Products Formed
Oxidation: Formation of cyclohexane-1,3-dione or cyclohexane-1,3-dialdehyde.
Reduction: Formation of (3R,5R)-3,5-dihydroxycyclohex-1-ene-1-methanol.
Substitution: Formation of (3R,5R)-3,5-dihalocyclohex-1-ene-1-carboxylic acid derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3R,5R)-3,5-Dihydroxycyclohex-1-ene-1-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its hydroxyl and carboxylic acid groups make it a versatile intermediate in the synthesis of natural products and pharmaceuticals.
Medicine
In medicine, this compound derivatives have potential therapeutic applications. They can be used in the development of drugs targeting specific enzymes or receptors due to their ability to interact with biological molecules.
Industry
In the industrial sector, this compound can be used in the production of polymers and other materials. Its functional groups allow for the creation of cross-linked networks, enhancing the properties of the resulting materials.
Mécanisme D'action
The mechanism of action of (3R,5R)-3,5-Dihydroxycyclohex-1-ene-1-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity. This compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R,5R)-3,5-Dihydroxycyclohexane-1-carboxylic acid: Similar structure but lacks the double bond in the cyclohexene ring.
(3R,5R)-3,5-Dihydroxycyclohex-1-ene-1-methanol: Similar structure but with a hydroxyl group instead of a carboxylic acid group.
Uniqueness
(3R,5R)-3,5-Dihydroxycyclohex-1-ene-1-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups on a cyclohexene ring
Propriétés
Numéro CAS |
232952-17-9 |
|---|---|
Formule moléculaire |
C7H10O4 |
Poids moléculaire |
158.15 g/mol |
Nom IUPAC |
(3R,5R)-3,5-dihydroxycyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C7H10O4/c8-5-1-4(7(10)11)2-6(9)3-5/h1,5-6,8-9H,2-3H2,(H,10,11)/t5-,6+/m0/s1 |
Clé InChI |
VOPWVSIKLIVPKB-NTSWFWBYSA-N |
SMILES isomérique |
C1[C@@H](CC(=C[C@@H]1O)C(=O)O)O |
SMILES canonique |
C1C(CC(=CC1O)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(3-ethylcyclohex-2-en-1-yl)methyl]-1H-imidazole](/img/structure/B14235517.png)
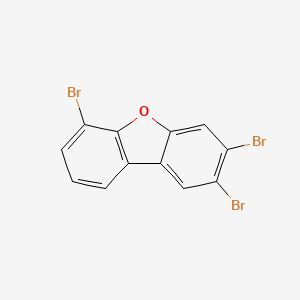
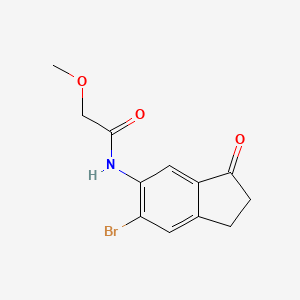
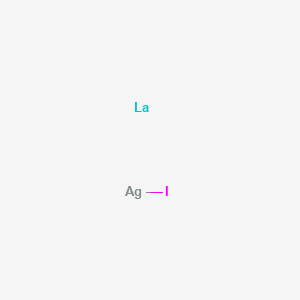
![2-[[4-(6-chloropyridazin-3-yl)piperazin-1-yl]methyl]-5-fluoro-1H-indole](/img/structure/B14235541.png)

![4-{[(1,3-Benzothiazol-2-yl)sulfanyl]methyl}benzaldehyde](/img/structure/B14235559.png)
![2-Butanone, 4-[(4-methoxyphenyl)amino]-4-(1-naphthalenyl)-, (4S)-](/img/structure/B14235566.png)
![2-[(Methylselanyl)methyl]pyridine](/img/structure/B14235574.png)
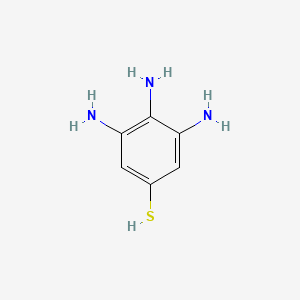
![1H-Indole, 2-phenyl-3-[4-(trifluoromethyl)phenyl]-](/img/structure/B14235581.png)


